molecular formula C11H14FNO3 B2454113 Tert-butyl 3-amino-5-fluoro-4-hydroxybenzoate CAS No. 2287298-52-4

Tert-butyl 3-amino-5-fluoro-4-hydroxybenzoate

Cat. No.: B2454113
CAS No.: 2287298-52-4
M. Wt: 227.235
InChI Key: RZOIOYFNBQJTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-5-fluoro-4-hydroxybenzoate is an organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl ester group, an amino group, a fluorine atom, and a hydroxyl group attached to a benzoate ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5-fluoro-4-hydroxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-amino-5-fluoro-4-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-5-fluoro-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of tert-butyl 3-amino-5-fluoro-4-oxobenzoate.

    Reduction: Formation of tert-butyl 3-amino-5-fluoro-4-aminobenzoate.

    Substitution: Formation of tert-butyl 3-amino-5-substituted-4-hydroxybenzoate derivatives.

Scientific Research Applications

Tert-butyl 3-amino-5-fluoro-4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-amino-4-hydroxybenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Tert-butyl 3-amino-5-chloro-4-hydroxybenzoate: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.

    Tert-butyl 3-amino-5-methyl-4-hydroxybenzoate: Features a methyl group instead of fluorine, which can influence its steric and electronic characteristics.

Uniqueness

Tert-butyl 3-amino-5-fluoro-4-hydroxybenzoate is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to form specific interactions with biological targets. This makes it a valuable compound for designing molecules with improved pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

tert-butyl 3-amino-5-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5,14H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOIOYFNBQJTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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